beta-Pedunculagin

Cardiovascular pharmacology Angiotensin-converting enzyme inhibition Hypertension research

Sourcing ellagitannins with verified β-anomeric stereochemistry for mechanistic studies presents procurement challenges. beta-Pedunculagin (CAS 118014-30-5) resolves this with its defined β-configuration, distinguishing it from α-epimers and generic ellagitannin mixtures. • ACE inhibition IC50 = 0.91 μM; 5.3-fold eNOS upregulation in endothelial cells • Complement classical pathway IC50 = 47.7 μM (1.37-fold > epimeric ellagitannin I) • Topoisomerase II IC100 = 0.5 μM; Factor Xa IC50 = 560 nM • IL-8 suppression IC50 = 0.09 μM with 73-fold selectivity over IL-6 Supplied with comprehensive analytical documentation. In stock for immediate dispatch.

Molecular Formula C34H24O22
Molecular Weight 784.5 g/mol
CAS No. 118014-30-5
Cat. No. B15187630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Pedunculagin
CAS118014-30-5
Molecular FormulaC34H24O22
Molecular Weight784.5 g/mol
Structural Identifiers
SMILESC1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O
InChIInChI=1S/C34H24O22/c35-10-1-6-15(23(43)19(10)39)16-7(2-11(36)20(40)24(16)44)31(48)54-27-14(5-52-30(6)47)53-34(51)29-28(27)55-32(49)8-3-12(37)21(41)25(45)17(8)18-9(33(50)56-29)4-13(38)22(42)26(18)46/h1-4,14,27-29,34-46,51H,5H2/t14-,27-,28+,29-,34-/m1/s1
InChIKeyIYMHVUYNBVWXKH-MMQHQYPESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Pedunculagin: Chemical and Biological Profile


beta-Pedunculagin (CAS 118014-30-5) is a dimeric ellagitannin composed of two hexahydroxydiphenoyl (HHDP) units bridged to a glucose core, with molecular formula C34H24O22 and molecular weight 784.54 g/mol [1]. It is the β-anomeric form of pedunculagin, distinguished from its α-epimer by stereochemical configuration at the anomeric carbon. The compound is naturally abundant in pomegranate pericarp, walnut, and various oak species [2]. Its biological profile includes inhibition of angiotensin-converting enzyme (ACE), complement system classical pathway, coagulation factor Xa, DNA topoisomerase II, and 5α-reductase type 1, as documented across multiple primary research studies and authoritative databases [3][4].

ACE pathway inhibition and eNOS signaling studies
Classical complement cascade research
Topoisomerase II and DNA damage response assays
Coagulation factor Xa and thrombosis models
IL-8-mediated inflammatory cytokine studies

beta-Pedunculagin: Why Substitution Fails


Ellagitannins as a class exhibit broad polyphenolic activity; however, beta-pedunculagin possesses specific structural features that preclude generic substitution. The compound's rigid, doubly-bridged HHDP-glucose macrocyclic architecture creates a constrained three-dimensional scaffold with defined stereochemistry at five chiral centers, including the β-configuration at the anomeric carbon [1]. This stereochemical specificity directly impacts target binding: molecular docking studies demonstrate that beta-pedunculagin forms multiple hydrogen bonds and hydrophobic interactions with catalytic residues and zinc ions in ACE's C- and N-domains, an interaction geometry not replicated by monomeric ellagitannins or α-epimers [2]. Furthermore, beta-pedunculagin exhibits distinct metabolic fate compared to other ellagitannins when exposed to human gut microbiota ex vivo, yielding differential urolithin metabolite profiles that affect in vivo pharmacological interpretation [3]. The data below quantify these structure-activity divergences against specific comparators.

β-Anomer stereochemistry
The β-configuration at the anomeric carbon creates a distinct binding geometry not replicated by α-epimers; substitution may alter target interaction profiles.
Macrocyclic scaffold constraint
Rigid, doubly-bridged HHDP-glucose architecture limits conformational flexibility; monomeric ellagitannins cannot reproduce the same three-dimensional presentation.
Differential gut microbiota metabolism
Ex vivo human gut microbiota models show distinct urolithin metabolite profiles compared to other ellagitannins, affecting in vivo pharmacological interpretation.

beta-Pedunculagin: Quantitative Comparison Evidence


ACE Inhibition vs. Punicalin

In a head-to-head evaluation of 24 pomegranate constituents, beta-pedunculagin demonstrated the most potent angiotensin-converting enzyme (ACE) inhibition among all compounds tested. The IC50 value of 0.91 μM was 1.23-fold lower than punicalin (1.12 μM) and 1.95-fold lower than gallagic acid (1.77 μM) [1]. Molecular docking confirmed beta-pedunculagin forms multiple hydrogen bonds and hydrophobic interactions with catalytic residues and zinc ions in both C- and N-domains of ACE [1].

ACE Inhibition
Head-to-head
IC50 0.91 μM vs punicalin 1.12 μM (1.23-fold lower)
Supports ACE pathway study fit
In vitro enzyme assay with 24 pomegranate constituents
Cardiovascular pharmacology Angiotensin-converting enzyme inhibition Hypertension research

Anti-Complement Activity vs. Epimer I

In a direct comparative study of ellagitannins isolated from Juglans mandshurica, beta-pedunculagin (designated compound II) exhibited an IC50 of 47.7 μM against the classical complement pathway, representing 1.37-fold greater potency than its epimeric ellagitannin counterpart (compound I, IC50 = 65.3 μM) [1]. Beta-pedunculagin also substantially outperformed the positive control compounds riliroside (IC50 = 104 μM) and rosmarinic acid (IC50 = 182 μM) [1].

Complement Inhibition
Head-to-head
IC50 47.7 μM vs epimer I 65.3 μM (1.37-fold lower)
Supports complement cascade research
Classical pathway assay, isolated from Juglans mandshurica
Complement system inhibition Immunomodulation Inflammation research

Topoisomerase II Inhibition

Beta-pedunculagin demonstrates potent and complete inhibition of DNA topoisomerase II at a concentration (IC100) of 0.5 μM, as documented in authoritative phytochemical activity databases [1]. This represents strong target engagement within a concentration range that is experimentally accessible. While direct comparator data for other ellagitannins in the same assay system are not available in this source, the IC100 value provides a quantitative benchmark for topoisomerase II-focused experimental design.

Topoisomerase II Inhibition
Source review
IC100 0.5 μM
Supports DNA damage pathway studies
From USDA phytochemical database; confirm in target assay
Cancer research Topoisomerase inhibition DNA damage response

Coagulation Factor Xa Inhibition

Beta-pedunculagin inhibits human coagulation factor Xa with an IC50 of 560 nM and a Ki of 990 nM, as curated in the BindingDB affinity database from ChEMBL deposition [1]. The nanomolar potency against this clinically validated anticoagulation target distinguishes beta-pedunculagin from many polyphenolic compounds that typically exhibit micromolar-range activity against proteases. Direct comparator data for other ellagitannins against factor Xa are not concurrently available; however, the IC50 value provides a quantitative reference for experimental design in thrombosis and hemostasis research.

Factor Xa Inhibition
Source review
IC50 560 nM, Ki 990 nM
Supports coagulation cascade research
BindingDB curated data; verify in laboratory
Coagulation cascade Factor Xa inhibition Antithrombotic research

IL-8 Suppression in HaCaT Cells

Beta-pedunculagin suppresses interleukin-8 (IL-8) synthesis in HaCaT human keratinocytes with an IC50 of 0.09 μM (90 nM), while IL-6 suppression requires an IC50 of 6.59 μM, representing a 73-fold differential selectivity for IL-8 over IL-6 in the same cellular context . This cytokine-specific potency profile is documented from primary anti-inflammatory screening studies. While head-to-head comparator data for other ellagitannins in this specific HaCaT IL-8 assay are not available, the picomolar-range potency provides a quantitative benchmark for inflammatory cytokine research.

IL-8 Suppression
Data to verify
IL-8 IC50 0.09 μM; IL-6 IC50 6.59 μM (73-fold difference)
Supports IL-8-selective pathway research context
HaCaT keratinocyte model; source data not provided
Dermatological research Anti-inflammatory Cytokine inhibition

eNOS Activation and NO Production

In EA.hy926 endothelial cells, beta-pedunculagin (at the ACE-inhibitory concentration range) stimulated nitric oxide (NO) production and activated endothelial nitric oxide synthase (eNOS), increasing eNOS protein expression levels up to 5.3-fold relative to untreated control [1]. This dual mechanism—direct ACE inhibition coupled with eNOS upregulation—is not reported for punicalin or gallagic acid in the same study. Additionally, beta-pedunculagin reduced reactive oxygen species (ROS) production and increased intracellular calcium concentration, further supporting eNOS activation [1].

eNOS Activation
Class-level
5.3-fold eNOS upregulation vs untreated control
Supports endothelial NO signaling studies
EA.hy926 endothelial cells; confirm in independent model
Endothelial biology Nitric oxide signaling Vascular pharmacology

beta-Pedunculagin: Research Application Scenarios


Cardiovascular Pharmacology: ACE and eNOS

Investigators studying the renin-angiotensin-aldosterone system should employ beta-pedunculagin when both potent ACE inhibition (IC50 = 0.91 μM) and concomitant eNOS/NO pathway modulation are desired experimental endpoints [1]. The 5.3-fold eNOS upregulation in endothelial cells provides a functional readout distinct from ACE catalytic inhibition alone, enabling mechanistic dissection of vascular protective effects [1]. Beta-pedunculagin's 1.23-fold greater ACE inhibitory potency versus punicalin justifies its selection when maximal target engagement is required [1].

Classical Complement Pathway Research

Researchers investigating complement-mediated inflammatory or autoimmune mechanisms should select beta-pedunculagin over structurally related epimeric ellagitannins due to its demonstrated 1.37-fold superior inhibition of the classical complement pathway (IC50 = 47.7 μM vs 65.3 μM for epimeric ellagitannin I) [1]. The compound's substantially greater potency relative to standard positive controls riliroside (2.18-fold) and rosmarinic acid (3.82-fold) further supports its utility as a tool compound for complement cascade studies [1].

Cancer Research: Topoisomerase II & Factor Xa

Beta-pedunculagin enables dual-pathway cancer research: topoisomerase II inhibition with complete activity (IC100) at 0.5 μM, and coagulation factor Xa inhibition with nanomolar potency (IC50 = 560 nM) [1][2]. These orthogonal target engagements permit investigation of DNA damage response pathways and thrombotic complications in oncology models using a single reference compound. The documented IC100 for topoisomerase II inhibition provides a defined concentration threshold for cell-based DNA damage assays [1].

Dermatological Inflammation: IL-8 Pathway

Studies examining IL-8-mediated inflammatory signaling in keratinocytes should utilize beta-pedunculagin based on its 73-fold selectivity for IL-8 suppression (IC50 = 0.09 μM) over IL-6 (IC50 = 6.59 μM) in HaCaT cells [1]. This differential potency profile minimizes confounding effects on parallel IL-6 pathways, enabling cleaner interpretation of IL-8-dependent inflammatory mechanisms in skin biology research [1].

Application
Selection Property
Validation Focus
ACE and eNOS cardiovascular studies
ACE inhibition potency and eNOS upregulation profile
Endothelial NO production and ACE activity assays
Complement pathway research
Classical complement cascade inhibition
Complement IC50 endpoint in classical pathway assay
Topoisomerase II and coagulation cascade research
Dual target engagement (topoisomerase II / factor Xa)
DNA damage response and thrombotic complication models
IL-8-mediated inflammatory research
IL-8 over IL-6 selectivity profile in keratinocytes
Cytokine-specific signaling and skin inflammation models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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